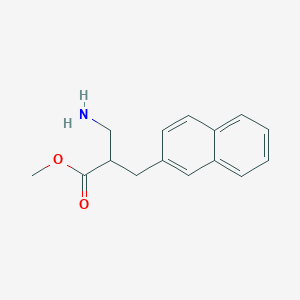

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate

Description

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C15H17NO2/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10,16H2,1H3 |

InChI Key |

XOPOIMLONUARDX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method involves the esterification of 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and halides are commonly employed.

Major Products

The major products formed from these reactions include various naphthalene derivatives, alcohols, and substituted amino esters .

Scientific Research Applications

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Naphthalene-Substituted Derivatives

Key Differences :

Aryl/Heteroaryl-Substituted Derivatives

Key Differences :

- The thiophene sulfonamide derivative (C₁₈H₁₇NO₄S₂) introduces sulfur atoms, which could enhance binding to metal ions or cysteine residues in biological targets .

Aliphatic-Substituted Derivatives

Key Differences :

Halogenated Derivatives

Key Differences :

- The trifluoromethyl group (C₅H₈F₃NO₂) significantly increases electronegativity and resistance to oxidative metabolism .

- 4-Fluoro-2-methylbenzyl substitution (C₁₂H₁₄FNO₂) combines halogen and alkyl effects for optimized receptor affinity .

Biological Activity

Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate, often encountered in its hydrochloride form, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 243.3 g/mol. The compound features an amino group and a naphthalene moiety, which contributes to its biological activity and potential therapeutic applications. The hydrochloride salt form enhances solubility and stability in biological systems.

Structural Characteristics

| Feature | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 243.3 g/mol |

| Functional Groups | Amino group, naphthalene moiety |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the naphthalene ring is believed to enhance its interaction with microbial cell membranes, potentially disrupting their integrity.

Anticancer Potential

Research indicates that compounds with similar structural features have shown promise in cancer therapy. For example, derivatives of naphthalene have been linked to inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in determining the efficacy of this compound. Variations in the naphthalene positioning or modifications to the amino group can significantly influence biological activity. For instance, compounds with fluorine substitutions have shown enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts .

Study on Antimalarial Efficacy

A study evaluated the antimalarial properties of similar compounds, revealing that modifications to the naphthalene structure can lead to significant improvements in efficacy against Plasmodium falciparum. These findings suggest that this compound may also possess antimalarial potential, warranting further investigation .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death. This aligns with findings from related compounds that also exhibit similar cytotoxic profiles .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate, and how do reaction parameters influence yield?

The synthesis typically involves esterification of the corresponding carboxylic acid precursor (3-amino-2-(naphthalen-2-ylmethyl)propanoic acid) with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction conditions such as temperature (reflux), solvent polarity, and stoichiometric ratios of acid to alcohol are critical for maximizing yield and minimizing side reactions like hydrolysis or racemization. For example, precise control of acid catalyst concentration prevents excessive protonation of the amino group, which could lead to undesired byproducts .

Basic: Which analytical techniques are pivotal for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Analyze the ester carbonyl signal (~165-175 ppm in ¹³C NMR), naphthyl aromatic protons (7.0-8.5 ppm in ¹H NMR), and the α-proton adjacent to the amino group (δ ~3.5-4.5 ppm).

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Identify molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity .

Advanced: How can researchers address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Discrepancies often arise from solvation effects, conformational flexibility, or incomplete basis sets in computational models. Strategies include:

- X-ray crystallography to obtain precise structural parameters (e.g., bond angles, torsional strains) for benchmarking computational models .

- Solvent-specific DFT simulations incorporating implicit/explicit solvent models to better match experimental NMR or IR data .

- Dynamic NMR to assess rotational barriers of the naphthylmethyl group, which may explain splitting patterns .

Advanced: What enantioselective synthesis strategies are effective for achieving high chiral purity, and how is enantiomeric excess (ee) validated?

Enantioselective routes may employ:

- Chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to induce asymmetry at the α-carbon.

- Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during key bond-forming steps.

- Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers and quantify ee. Polarimetric analysis or Mosher’s ester derivatization can further corroborate results .

Advanced: How does substitution of the naphthalen-2-ylmethyl group impact the compound’s reactivity and biological interactions?

Replacing the naphthyl group with smaller (e.g., cyclopropyl) or bulkier (e.g., cyclohexyl) substituents alters steric hindrance and π-π stacking potential. For instance:

- Cyclopropyl analogs may exhibit enhanced metabolic stability due to reduced oxidative susceptibility.

- Biological activity : Naphthyl groups often enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 isoforms), whereas fluorinated analogs (e.g., perfluoronaphthyl derivatives) can modulate lipophilicity and membrane permeability .

Basic: What protocols are recommended for impurity profiling and quantification in batch synthesis?

- HPLC with UV/vis detection using gradient elution (C18 columns) and reference standards (e.g., propanoic acid derivatives) to resolve impurities.

- LC-MS/MS identifies structurally related byproducts (e.g., hydrolyzed acids or alkylated amines).

- Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation pathways, such as ester hydrolysis or oxidation of the naphthyl ring .

Advanced: What mechanistic insights explain unexpected byproduct formation during amidation or esterification reactions?

Byproducts often arise from:

- Competitive nucleophilic attack : The amino group may react with activated esters or acylating agents, forming undesired urea or imine derivatives.

- Steric effects : Bulky naphthyl groups can hinder reagent access, leading to incomplete esterification.

- Mitigation : Pre-protection of the amino group (e.g., Boc or Fmoc) or use of milder coupling agents (e.g., DCC/HOBt) minimizes side reactions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of methanol vapors or naphthyl-derived particulates.

- Waste disposal : Neutralize acidic residues before disposal and segregate halogenated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.